Cas no 478062-80-5 (N'-methanesulfonyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide)

N'-methanesulfonyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide 化学的及び物理的性質
名前と識別子
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- N'-([3-(1H-PYRROL-1-YL)-2-THIENYL]CARBONYL)METHANESULFONOHYDRAZIDE
- N'-methanesulfonyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide
- 2-Thiophenecarboxylic acid, 3-(1H-pyrrol-1-yl)-, 2-(methylsulfonyl)hydrazide
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- MDL: MFCD02102693
N'-methanesulfonyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623757-10mg |
N'-(3-(1H-pyrrol-1-yl)thiophene-2-carbonyl)methanesulfonohydrazide |
478062-80-5 | 98% | 10mg |
¥747.00 | 2024-05-12 | |
abcr | AB300526-1 g |
N'-{[3-(1H-Pyrrol-1-yl)-2-thienyl]carbonyl}methanesulfonohydrazide, 90%; . |
478062-80-5 | 90% | 1g |
€1312.80 | 2023-04-26 | |
abcr | AB300526-500 mg |
N'-{[3-(1H-Pyrrol-1-yl)-2-thienyl]carbonyl}methanesulfonohydrazide, 90%; . |
478062-80-5 | 90% | 500mg |
€678.60 | 2023-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623757-1mg |
N'-(3-(1H-pyrrol-1-yl)thiophene-2-carbonyl)methanesulfonohydrazide |
478062-80-5 | 98% | 1mg |
¥509.00 | 2024-05-12 | |
abcr | AB300526-1g |
N'-{[3-(1H-Pyrrol-1-yl)-2-thienyl]carbonyl}methanesulfonohydrazide, 90%; . |
478062-80-5 | 90% | 1g |
€1312.80 | 2025-02-27 | |
A2B Chem LLC | AI84427-5mg |
N'-methanesulfonyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide |
478062-80-5 | >90% | 5mg |
$214.00 | 2024-04-19 | |
A2B Chem LLC | AI84427-1g |
N'-methanesulfonyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide |
478062-80-5 | >90% | 1g |
$1295.00 | 2024-04-19 | |
abcr | AB300526-500mg |
N'-{[3-(1H-Pyrrol-1-yl)-2-thienyl]carbonyl}methanesulfonohydrazide, 90%; . |
478062-80-5 | 90% | 500mg |
€678.60 | 2025-02-27 | |
A2B Chem LLC | AI84427-10mg |
N'-methanesulfonyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide |
478062-80-5 | >90% | 10mg |
$240.00 | 2024-04-19 | |
A2B Chem LLC | AI84427-1mg |
N'-methanesulfonyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide |
478062-80-5 | >90% | 1mg |
$201.00 | 2024-04-19 |
N'-methanesulfonyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide 関連文献
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
N'-methanesulfonyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazideに関する追加情報
N'-methanesulfonyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide (CAS No. 478062-80-5)
The compound N'-methanesulfonyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide, identified by the CAS registry number 478062-80-5, is a highly specialized organic compound with a complex structure that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique combination of functional groups, including a thiophene ring, a pyrrole substituent, and a methanesulfonyl group, which collectively contribute to its distinctive chemical properties.
Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of novel therapeutic agents targeting various disease states. The thiophene moiety, a five-membered heterocyclic ring containing sulfur, is known for its stability and ability to participate in diverse chemical reactions. The pyrrole group, on the other hand, introduces aromaticity and enhances the compound's ability to interact with biological systems. The methanesulfonyl group further adds to the compound's versatility by providing additional functionalization opportunities and improving its pharmacokinetic properties.
In terms of synthesis, researchers have employed a variety of methodologies to construct this compound efficiently. One notable approach involves the use of coupling reactions between thiophene derivatives and hydrazine derivatives, followed by subsequent functionalization steps to introduce the methanesulfonyl and pyrrole groups. These methods have been optimized to achieve high yields and excellent purity, ensuring that the compound is suitable for both academic research and industrial applications.
The structural complexity of N'-methanesulfonyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide makes it an ideal candidate for exploring various chemical transformations. For instance, recent investigations have focused on its reactivity under different conditions, such as nucleophilic aromatic substitution and cross-coupling reactions. These studies have demonstrated that the compound can serve as a versatile building block for constructing more elaborate molecular architectures.
From a biological standpoint, this compound has shown promising activity in vitro against several disease-relevant targets. For example, it has exhibited potent inhibitory effects on key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary studies indicate that it may possess antioxidant properties, which could be exploited in the development of therapies for oxidative stress-related disorders.
The integration of computational chemistry techniques has further enhanced our understanding of this compound's properties. Molecular docking studies have revealed that it can effectively bind to specific protein pockets, providing insights into its potential therapeutic mechanisms. Furthermore, quantum chemical calculations have shed light on its electronic structure and reactivity patterns, enabling researchers to design more effective derivatives.
In conclusion, N'-methanesulfonyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide (CAS No. 478062-80-5) represents a cutting-edge molecule with immense potential in both academic research and industrial applications. Its unique structure, combined with its versatile functional groups and promising biological activity, positions it as a valuable tool in advancing modern drug discovery and materials science.
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